Cas no 476319-84-3 ((2E)-N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(5-nitrothiophen-2-yl)prop-2-enamide)

(2E)-N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(5-nitrothiophen-2-yl)prop-2-enamide 化学的及び物理的性質
名前と識別子
-
- (2E)-N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(5-nitrothiophen-2-yl)prop-2-enamide
- (E)-N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide
- F0463-0198
- 476319-84-3
- AKOS024578099
- (2E)-N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide
- (E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide
-
- インチ: 1S/C20H14N4O3S/c25-18(11-9-13-10-12-19(28-13)24(26)27)21-15-6-2-1-5-14(15)20-22-16-7-3-4-8-17(16)23-20/h1-12H,(H,21,25)(H,22,23)/b11-9+
- InChIKey: WVJGAWBQONAZAB-PKNBQFBNSA-N
- ほほえんだ: S1C(=CC=C1/C=C/C(NC1=CC=CC=C1C1=NC2C=CC=CC=2N1)=O)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 390.07866149g/mol
- どういたいしつりょう: 390.07866149g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 611
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 132Ų
(2E)-N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(5-nitrothiophen-2-yl)prop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0463-0198-2mg |
(2E)-N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide |
476319-84-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0463-0198-3mg |
(2E)-N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide |
476319-84-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0463-0198-1mg |
(2E)-N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide |
476319-84-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0463-0198-10mg |
(2E)-N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide |
476319-84-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0463-0198-5mg |
(2E)-N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide |
476319-84-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0463-0198-2μmol |
(2E)-N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide |
476319-84-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0463-0198-4mg |
(2E)-N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide |
476319-84-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0463-0198-10μmol |
(2E)-N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide |
476319-84-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0463-0198-5μmol |
(2E)-N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide |
476319-84-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0463-0198-15mg |
(2E)-N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide |
476319-84-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 |
(2E)-N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(5-nitrothiophen-2-yl)prop-2-enamide 関連文献
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
-
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-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
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-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
(2E)-N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(5-nitrothiophen-2-yl)prop-2-enamideに関する追加情報
Introduction to (2E)-N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(5-nitrothiophen-2-yl)prop-2-enamide and Its Significance in Modern Chemical Biology
(2E)-N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(5-nitrothiophen-2-yl)prop-2-enamide, with the CAS number 476319-84-3, represents a fascinating compound in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered significant attention due to its potential applications in drug discovery and molecular pharmacology. The compound's unique blend of heterocyclic moieties, including a benzodiazole ring and a nitrothiophene substituent, positions it as a promising candidate for further exploration in various therapeutic contexts.
The structural composition of (2E)-N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(5-nitrothiophen-2-yl)prop-2-enamide is a testament to the ingenuity of modern medicinal chemistry. The presence of a benzodiazole moiety suggests potential interactions with central nervous system receptors, while the nitrothiophene component introduces unique electronic properties that may enhance binding affinity and selectivity. Such structural features are often leveraged to develop compounds with tailored biological activities.
In recent years, there has been a surge in research focused on heterocyclic compounds due to their diverse pharmacological profiles. The benzodiazole scaffold, for instance, is well-documented for its anxiolytic and sedative properties, making it a cornerstone in the treatment of neurological disorders. Similarly, thiophene derivatives have shown promise in various therapeutic areas, including antimicrobial and anticancer applications. The combination of these motifs in (2E)-N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(5-nitrothiophen-2-yl)prop-2-enamide could potentially yield novel compounds with enhanced therapeutic efficacy.
The< strong>nitrothiophene substituent in this compound is particularly noteworthy. Nitroaromatic compounds have long been studied for their biological activities, and the introduction of such groups into heterocyclic systems can modulate electronic properties and influence receptor binding. In particular, the electron-withdrawing nature of the nitro group can enhance the compound's interaction with biological targets, potentially leading to increased potency and selectivity. This feature makes (2E)-N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(5-nitrothiophen-2-yll)prop-enamide an intriguing candidate for further investigation.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds with remarkable accuracy. These tools have been instrumental in designing molecules like (2E)-N- N- >> - (1H - 13 - > - > - > - (5 - (5 - (5 - 84 - 83 ) ) ) ) ) ) ) ) ) )) phenyl - 3 - (5 - nitrothiophen - 28484 ] prop - 28484 ] prop amide CAS no . 47631984 . 83 as potential drug candidates before experimental validation. Such computational approaches have not only expedited the drug discovery process but also provided insights into the structural determinants of biological activity. This synergy between computational modeling and experimental chemistry has been pivotal in advancing our understanding of molecular interactions and developing novel therapeutics.
The pharmacological potential of () N) N) N) N) N) N) N) phenyl) phenyl) phenyl) phenyl) phenyl) phenyl) phenyl) phenyl)(> (28484 ] prop amide CAS no . 47631984 . 83 has been further underscored by recent studies exploring its interactions with biological targets. For instance, preliminary investigations suggest that this compound may exhibit inhibitory activity against certain enzymes implicated in neurological disorders. The benzodiazole moiety, known for its interaction with GABA receptors, could potentially modulate neuronal excitability and provide therapeutic benefits in conditions such as epilepsy or anxiety disorders.
In addition to its neurological potential, the< strong nitrothiophene component of this molecule may contribute to its antimicrobial properties. Thiophene derivatives have been reported to possess activity against various bacterial and fungal pathogens due to their ability to disrupt essential cellular processes. The nitro group further enhances these properties by increasing the compound's reactivity and binding affinity. This dual functionality makes (> (28484 ] prop amide CAS no . 47631984 . 83 a versatile scaffold for developing antimicrobial agents with broad-spectrum activity.
The synthesis of complex molecules like (> (28484 ] prop amide CAS no . 47631984 . 83 presents unique challenges that require meticulous planning and expertise. Advanced synthetic methodologies must be employed to construct the intricate structural framework while maintaining high yields and purity. Techniques such as cross-coupling reactions, cyclization processes, and functional group transformations are often utilized in the synthesis of such compounds. The successful preparation of this molecule not only demonstrates the capabilities of modern synthetic chemistry but also opens up new avenues for further exploration.
The development of novel pharmaceuticals relies heavily on understanding how molecular structure influences biological activity. The case of (> (28484 ] prop amide CAS no . 47631984 . 83 exemplifies this principle by showcasing how specific structural features can be tailored to achieve desired pharmacological effects. By leveraging knowledge from previous studies and employing innovative synthetic strategies, researchers can design molecules with optimized properties for therapeutic use.
In conclusion,< strong>(> (28484 ] prop amide CAS no . 47631984 . 83 represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural composition, characterized by a benzodiazole moiety and a nitrothiophene substituent, positions it as a promising candidate for further exploration in drug discovery efforts aimed at treating neurological disorders as well as antimicrobial infections.
476319-84-3 ((2E)-N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(5-nitrothiophen-2-yl)prop-2-enamide) 関連製品
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